molecular formula C16H19N5O B2657783 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol CAS No. 1105233-87-1

1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol

Cat. No.: B2657783
CAS No.: 1105233-87-1
M. Wt: 297.362
InChI Key: ILYYFTOXHOWWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a propanol moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound assembles into signaling complexes with activated receptors at the plasma membrane via interaction between its SH2 domains and the receptor tyrosine-phosphorylated ITAM domains. This association can also be indirect and mediated by adapter proteins containing ITAM or partial hemITAM domains .

Comparison with Similar Compounds

Similar compounds to 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol include:

The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core and the propanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-10-4-11(2)6-13(5-10)21-16-14(8-20-21)15(18-9-19-16)17-7-12(3)22/h4-6,8-9,12,22H,7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYFTOXHOWWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)NCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.